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molecular formula C16H20N6O2 B8699440 3-(4-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-methylbenzamide

3-(4-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-methylbenzamide

Cat. No. B8699440
M. Wt: 328.37 g/mol
InChI Key: WQUOPHGHTZDRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334269B2

Procedure details

3-(4-Chloro-1,3,5-triazin-2-ylamino)-N-methylbenzamide (200 mg, 0.758 mmol) was dissolved in DMF (3034 μL, 0.758 mmol) at RT. To this solution was added N-ethyl-N-isopropylpropan-2-amine (145 μL, 0.834 mmol) and piperidin-4-ol (77 mg, 0.758 mmol). The resulting mixture was stirred at RT for 1 h, at which time LCMS showed mainly product. The reaction mixture was passed through an SCX-2 column with MeOH. The product was then eluted with 2.0 M NH3 in MeOH. After concentration, the crude was purified further by medium pressure silica gel chromatography using 60:40 CH2Cl2:(90:10:1 CH2Cl2:MeOH:NH4OH) as the eluent to afford 3-(4-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-methylbenzamide (200 mg, 0.609 mmol, 80%) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3034 μL
Type
reactant
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step Two
Quantity
77 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=2)[C:12]([NH:14][CH3:15])=[O:13])[N:3]=1.CN(C=O)C.C(N(C(C)C)C(C)C)C.[NH:33]1[CH2:38][CH2:37][CH:36]([OH:39])[CH2:35][CH2:34]1>CO.C(Cl)Cl>[NH4+:3].[OH-:13].[OH:39][CH:36]1[CH2:37][CH2:38][N:33]([C:2]2[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]3[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=3)[C:12]([NH:14][CH3:15])=[O:13])[N:3]=2)[CH2:34][CH2:35]1 |f:6.7|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC(=NC=N1)NC=1C=C(C(=O)NC)C=CC1
Name
Quantity
3034 μL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
145 μL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
77 mg
Type
reactant
Smiles
N1CCC(CC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 1 h, at which time LCMS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The product was then eluted with 2.0 M NH3 in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the crude was purified further by medium pressure silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
OC1CCN(CC1)C1=NC(=NC=N1)NC=1C=C(C(=O)NC)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.609 mmol
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 160.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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